

Application Notes and Protocols for Nitric Oxide Detection: The Griess Assay

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A Note on Terminology: The term "**nitro-Grela**" refers to a specific ruthenium-based catalyst used in organic chemistry for a reaction called olefin metathesis. It is not associated with a biological assay for the detection of nitric oxide (NO). This document provides detailed protocols for the widely used Griess assay, a standard method for the indirect quantification of nitric oxide in biological samples.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Due to its short half-life, direct measurement of NO is challenging. The Griess assay provides a simple and sensitive colorimetric method for the indirect measurement of NO by detecting its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[1][2] This method is suitable for various biological samples, including cell culture supernatants, plasma, serum, and tissue homogenates.[3]

The principle of the Griess assay involves two main steps. First, nitrate is converted to nitrite using nitrate reductase. Then, nitrite reacts with a diazotizing reagent (sulfanilamide) to form a diazonium salt, which in turn couples with N-(1-naphthyl)ethylenediamine to produce a colored azo dye.[2][4] The intensity of the resulting pink/magenta color is proportional to the total nitrite concentration and can be quantified by measuring the absorbance at approximately 540 nm.[3] [4][5]



Experimental Protocols

- 1. Preparation of Reagents
- Griess Reagent:
 - Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid. Dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid. Store at 4°C, protected from light.
 - Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Dissolve 0.1 g of NED in 100 mL of deionized water. Store at 4°C, protected from light.
 - Note: Prepare the final Griess reagent by mixing equal volumes of Component A and Component B immediately before use.
- Nitrate Reductase Buffer: Prepare according to the manufacturer's instructions (typically a buffer containing NADPH).
- Nitrate Reductase: Reconstitute according to the manufacturer's instructions.
- Nitrite Standard Solution: Prepare a 1 M stock solution of sodium nitrite in deionized water.
 From this stock, prepare a working standard of 100 μM by serial dilution.
- 2. Sample Preparation
- Cell Culture Supernatants: Collect cell culture medium and centrifuge at 1,000 x g for 10 minutes to remove any cells or debris.
- Plasma/Serum: Collect blood and process to obtain plasma (using an anticoagulant like heparin or EDTA) or serum. Centrifuge to remove any particulate matter. Samples may require deproteinization using a zinc sulfate solution or ultrafiltration to avoid interference.
- Tissue Homogenates: Homogenize tissue in an appropriate buffer, centrifuge at high speed (e.g., 10,000 x g) to pellet cellular debris, and collect the supernatant.
- 3. Assay Procedure (96-well plate format)



Standard Curve Preparation:

- Add 50 μL of culture medium or appropriate buffer to multiple wells of a 96-well plate.
- \circ Create a serial dilution of the 100 μ M nitrite standard to generate concentrations ranging from 0 to 100 μ M. For example, add 50 μ L of the 100 μ M standard to the first well, mix, and then transfer 50 μ L to the next well, continuing this two-fold serial dilution.

Sample Measurement:

- Add 50 μL of each unknown sample to separate wells.
- \circ Optional (for total NO measurement): To convert nitrate to nitrite, add 10 μ L of nitrate reductase and 10 μ L of the enzyme cofactor (e.g., NADPH) to each standard and sample well. Incubate at room temperature for 1 hour.

Color Development:

- $\circ~$ Add 50 μL of Griess Reagent (freshly mixed Component A and B) to all standard and sample wells.
- Incubate at room temperature for 10-15 minutes, protected from light.

Absorbance Measurement:

Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis

- Subtract the absorbance of the blank (0 μM nitrite) from all standard and sample readings.
- Plot the corrected absorbance values for the nitrite standards against their known concentrations to generate a standard curve.
- Determine the concentration of nitrite in the unknown samples by interpolating their absorbance values from the standard curve.

Data Presentation



Table 1: Example Nitrite Standard Curve Data

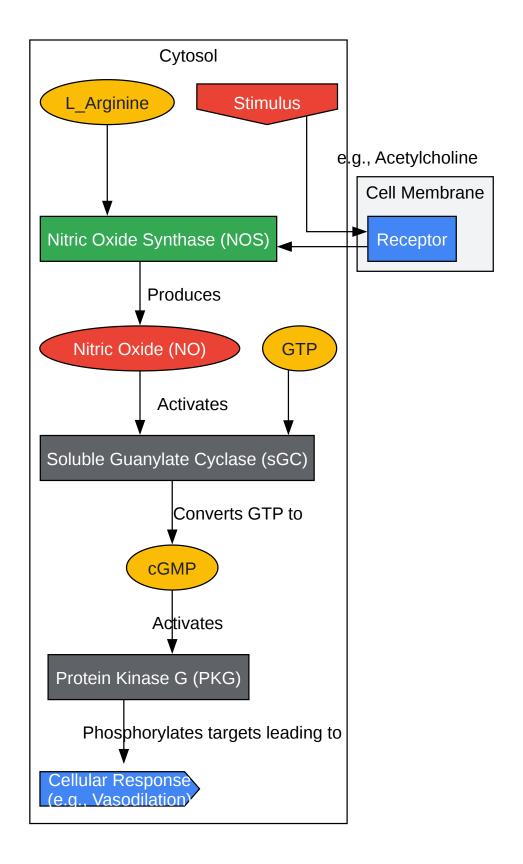
Nitrite Concentration (μM)	Absorbance at 540 nm (Corrected)	
100	1.250	
50	0.625	
25	0.312	
12.5	0.156	
6.25	0.078	
3.125	0.039	
0	0.000	

Table 2: Example Quantification of Nitrite in Cell Culture Supernatants

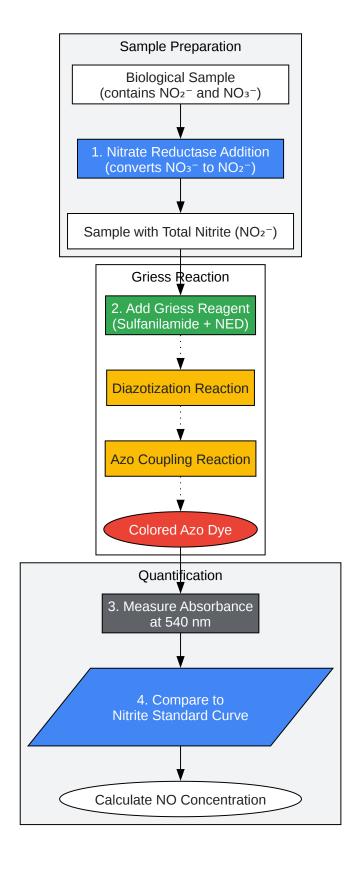
Sample	Treatment	Corrected Absorbance at 540 nm	Nitrite Concentration (µM)
1	Control	0.050	4.0
2	LPS (1 μg/mL)	0.450	36.0
3	LPS + L-NAME (1 mM)	0.080	6.4

Visualizations









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